molecular formula C7H9ClN4 B14005093 N'-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide

N'-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B14005093
M. Wt: 184.62 g/mol
InChI Key: DAUONZHVCISVQO-UHFFFAOYSA-N
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Description

N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a dimethylmethanimidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-chloropyrazine-2-carbonitrile with dimethylamine under specific conditions. One common method involves the use of acetic acid as a solvent and Raney nickel as a catalyst. The reaction is carried out under hydrogen atmosphere at room temperature for an extended period, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloropyrazin-2-yl)methylcyclopropanamine hydrochloride
  • 3-chloropyrazine-2-carboxamide
  • N-(pyrazin-2-yl)benzenesulfonamide

Uniqueness

N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide stands out due to its unique combination of a pyrazine ring with a dimethylmethanimidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

N'-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C7H9ClN4/c1-12(2)5-11-7-6(8)9-3-4-10-7/h3-5H,1-2H3

InChI Key

DAUONZHVCISVQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=CN=C1Cl

Origin of Product

United States

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